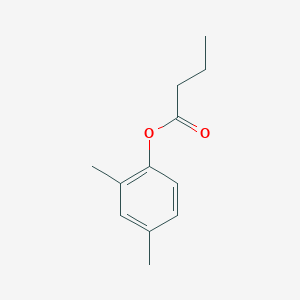

2,4-Dimethylphenyl butyrate

Description

2,4-Dimethylphenyl butyrate is an ester derivative characterized by a phenyl ring substituted with methyl groups at the 2- and 4-positions, esterified with butyric acid. This compound belongs to a broader class of aromatic esters, which are widely studied for their structural versatility and applications in organic synthesis, material science, and pharmacology.

Properties

CAS No. |

723755-49-5 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25g/mol |

IUPAC Name |

(2,4-dimethylphenyl) butanoate |

InChI |

InChI=1S/C12H16O2/c1-4-5-12(13)14-11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3 |

InChI Key |

PKFKXJAEUZXNPL-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1=C(C=C(C=C1)C)C |

Canonical SMILES |

CCCC(=O)OC1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Esters like 2,4-dimethylphenyl butyrate typically undergo:

-

Acidic hydrolysis : Yielding butyric acid and 2,4-dimethylphenol.

-

Basic hydrolysis (saponification) : Producing the sodium/potassium salt of butyric acid and 2,4-dimethylphenoxide .

Functional Group Transformations

Analogous reactions from related compounds suggest potential pathways:

Table 1: Reactivity of Butyrate Esters

Thermal Stability and Decomposition

Butyrate esters generally decompose at elevated temperatures (>200°C) via:

-

Decarboxylation : Releasing CO₂ and forming alkenes or aromatic byproducts .

-

Radical pathways : Observed in high-temperature environments or under UV light .

Biological and Catalytic Reactions

-

Enzymatic hydrolysis : Lipases or esterases can cleave the ester bond, as seen in analogous butyrate esters .

-

Catalytic hydrogenolysis : Palladium or nickel catalysts may reduce the ester to alcohols under H₂ pressure .

Gaps in Literature

No direct studies on 2,4-dimethylphenyl butyrate were identified in the reviewed sources. Key research opportunities include:

-

Kinetic studies of hydrolysis/transesterification.

-

Catalytic applications in organic synthesis.

-

Biological degradation pathways.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- 3-[(2,4-Dimethylphenyl)carbamoyl]-2-naphthyl butyrate : Features a 2,4-dimethylphenyl group linked to a carbamoyl-naphthyl moiety. The addition of a naphthalene ring increases molecular weight (361.44 g/mol) and may enhance UV absorption or stacking interactions in chemosensors .

- N4-(2,4-Dimethylphenyl) semicarbazones : Replace the ester with a semicarbazone group, enabling hydrogen bonding and conferring anticonvulsant activity via GABA modulation .

- s-Triazine derivatives (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine) : Incorporate triazine cores for UV stabilization, highlighting the role of 2,4-dimethylphenyl groups in enhancing photostability .

Ester Chain Modifications

- 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate: Substitutes the phenyl group with 4-isobutyl and adds a diethylaminoethoxy chain, increasing molar mass to 363.53 g/mol.

- Ethyl 2,4-dimethylbenzoate : A simpler analog with an ethyl ester, reducing molecular weight (178.23 g/mol) and logP compared to butyrate derivatives, which may alter volatility and bioavailability .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2,4-Dimethylphenyl butyrate with high purity?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification between 2,4-dimethylphenol and butyric acid derivatives (e.g., butyryl chloride). Key steps include refluxing under anhydrous conditions using catalysts like sulfuric acid or p-toluenesulfonic acid. Purification is achieved through vacuum distillation or silica-gel chromatography to isolate the ester from unreacted starting materials. Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS ensures purity (>95%) .

Q. What spectroscopic techniques are optimal for confirming the structure of 2,4-Dimethylphenyl butyrate?

- Methodological Answer :

- NMR : H and C NMR can confirm the ester linkage (δ ~4.3 ppm for the methylene group adjacent to the ester oxygen) and aromatic substituents (δ 6.7–7.2 ppm for 2,4-dimethylphenyl protons).

- IR : A strong carbonyl stretch (~1740 cm^{-1) validates the ester group.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H] at m/z 206.13) and fragmentation patterns.

Cross-referencing with databases like NIST Chemistry WebBook or PubChem ensures spectral alignment .

Q. How can chromatographic methods be optimized for quantifying 2,4-Dimethylphenyl butyrate in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. A gradient elution (acetonitrile/water) resolves the ester from polar impurities. For enhanced sensitivity, LC-MS using electrospray ionization (ESI) in positive ion mode provides quantitative data. Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanisms of 2,4-Dimethylphenyl butyrate in catalytic processes?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates in reactions like hydrolysis or transesterification. Solvent effects are incorporated using the polarizable continuum model (PCM). Key parameters include Gibbs free energy profiles and charge distribution analysis. Studies on methyl butyrate derivatives demonstrate that electron-withdrawing groups on the aromatic ring lower activation energies for nucleophilic attacks .

Q. What strategies resolve contradictions in crystallographic data for 2,4-Dimethylphenyl butyrate derivatives?

- Methodological Answer : Use the SHELX suite for structure refinement. SHELXL refines atomic displacement parameters (ADPs) and handles twinning or disorder in crystals. Validate hydrogen bonding networks with WinGX’s ORTEP-3 interface. Discrepancies in unit cell parameters may arise from polymorphism; temperature-dependent XRD (100–300 K) can identify phase transitions .

Q. How do steric effects of the 2,4-dimethylphenyl group influence the ester’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Kinetic studies under pseudo-first-order conditions compare reaction rates with less hindered analogs (e.g., phenyl butyrate). Hammett plots using σ values quantify steric contributions. Computational analysis (e.g., NBO charges) reveals how methyl groups distort the ester’s electrophilicity. Experimental data from substituent-controlled analogs (e.g., 4-methoxyphenyl butyrate) validate computational predictions .

Q. What advanced mass spectrometry techniques characterize trace degradation products of 2,4-Dimethylphenyl butyrate in environmental samples?

- Methodological Answer : High-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID) fragments the parent ion (m/z 206.13) to identify degradation pathways. Ion mobility spectrometry (IMS) separates isomers. For environmental matrices (e.g., soil extracts), solid-phase microextraction (SPME) coupled with GC-Orbitrap MS enhances detection limits to sub-ppb levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.